molecular formula C15H16N2O4 B13329855 (2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid

(2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid

Cat. No.: B13329855
M. Wt: 288.30 g/mol
InChI Key: LKZFHZFZEGGBQH-HZMBPMFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid is a chiral small molecule with a molecular formula of C15H16N2O4 and an average molecular mass of 288.303 Da . This compound features a defined tetrahydrofuran carboxylic acid scaffold substituted with a 1-(2-methoxyphenyl)pyrazole group, presenting two defined stereocenters that are critical for its stereospecific interactions in biological systems . The integration of the pyrazole ring, a privileged structure in medicinal chemistry, suggests significant potential for this compound as a key intermediate or building block in pharmaceutical research and development. Pyrazole-containing compounds are frequently explored for their diverse biological activities, which often include antibacterial and antifungal properties, as noted in related chemical literature . This molecule is particularly suited for the synthesis of more complex heterocyclic frameworks, such as those found in 1,8-naphthyridine derivatives, which are known to exhibit considerable biological activity . Its structural features make it a valuable scaffold for constructing fused tricyclic heterocycles, similar to those investigated for their potential pharmacological profiles . Researchers can utilize this compound in hit-to-lead optimization campaigns, fragment-based drug discovery, and as a precursor for generating combinatorial libraries aimed at probing new biological targets. The product is provided for Research Use Only (RUO) and is strictly intended for laboratory applications. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

(2S,3S)-2-[2-(2-methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid

InChI

InChI=1S/C15H16N2O4/c1-20-13-5-3-2-4-11(13)17-12(6-8-16-17)14-10(15(18)19)7-9-21-14/h2-6,8,10,14H,7,9H2,1H3,(H,18,19)/t10-,14-/m0/s1

InChI Key

LKZFHZFZEGGBQH-HZMBPMFUSA-N

Isomeric SMILES

COC1=CC=CC=C1N2C(=CC=N2)[C@@H]3[C@H](CCO3)C(=O)O

Canonical SMILES

COC1=CC=CC=C1N2C(=CC=N2)C3C(CCO3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution.

    Construction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed via cyclization reactions involving diols and appropriate catalysts.

    Final Coupling: The final step involves coupling the pyrazole and tetrahydrofuran intermediates under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, to form corresponding quinones.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid group, to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride for forming acyl chlorides, followed by nucleophiles like alcohols or amines.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Esters, amides, and other substituted derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine

    Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Industry

    Material Science:

    Agriculture: Investigated for use in agrochemicals due to its potential bioactivity.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two structurally related pyrazole-carboxylic acid derivatives identified in the Kanto Reagents catalog (). These analogs share key features, such as a pyrazole ring and a carboxylic acid group, but differ in substituents and core ring systems.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Core Ring System Pyrazole Substituents Melting Point (°C) CAS RN
(2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid* Not provided Not provided Tetrahydrofuran 1-(2-Methoxyphenyl) Not reported Not available
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid C₁₂H₉F₃N₂O₂ 270.20 Benzene 1-Methyl, 3-(trifluoromethyl) 195–198 910037-16-0
5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid C₁₀H₇F₃N₂O₂S 276.23 Thiophene 1-Methyl, 5-(trifluoromethyl) 212.5–214.5 223499-20-5

Key Observations:

Core Ring Systems: The target compound’s tetrahydrofuran ring introduces conformational rigidity and stereochemical complexity, distinct from the planar benzene or thiophene cores in the analogs .

Substituent Effects :

  • The 2-methoxyphenyl group on the target compound’s pyrazole could enhance π-π stacking interactions compared to the trifluoromethyl (CF₃) groups in the analogs, which are strongly electron-withdrawing and lipophilic .
  • The CF₃ groups in the analogs may improve metabolic stability but reduce solubility compared to the methoxy group.

Physicochemical Properties :

  • Melting points for the analogs range from 195–214.5°C, reflecting their crystalline nature. The absence of data for the target compound precludes direct comparison, but its stereochemistry and polar carboxylic acid group may influence crystallinity.

Research Implications and Limitations

  • Structural Insights : The tetrahydrofuran core in the target compound may confer unique stereoelectronic effects, differentiating it from flat aromatic systems in analogs. This could modulate interactions with enzymes or receptors.
  • Data Gaps: No pharmacological, synthetic, or solubility data for the target compound are available in the provided evidence. Further studies are required to evaluate its bioactivity and physicochemical behavior.
  • Synthetic Potential: The analogs’ commercial availability (e.g., as intermediates) suggests that the target compound could serve similar roles in organic synthesis or drug discovery .

Biological Activity

The compound (2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid (CAS Number: 1807937-59-2) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

The molecular formula of the compound is C15H16N2O4C_{15}H_{16}N_{2}O_{4}, with a molecular weight of 288.30 g/mol. The structure includes a tetrahydrofuran ring and a pyrazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The mechanism often involves inducing apoptosis and cell cycle arrest at specific phases.

Compound Cell Line Viability (%) Significance (p-value)
(2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acidA54963.4%<0.05
Similar derivativeMDA-MB-23170.3%<0.001

In a comparative study, the viability of A549 cells treated with this compound was significantly reduced when compared to untreated controls, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Certain derivatives exhibit activity against Gram-positive bacteria and drug-resistant fungal strains. While specific MIC values for this compound are not extensively documented, related compounds have demonstrated MIC values ranging from 32 µg/mL to >128 µg/mL against various pathogens .

Case Studies

A study published in MDPI evaluated a series of pyrazole derivatives for their anticancer and antimicrobial activities. The findings indicated that modifications to the pyrazole ring could enhance biological activity significantly. For instance, the introduction of halogen substituents resulted in improved cytotoxic effects against A549 cells .

The proposed mechanisms by which (2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid exerts its biological effects include:

  • Induction of Apoptosis : Through activation of intrinsic apoptotic pathways.
  • Cell Cycle Arrest : Particularly at the G0/G1 phase, leading to reduced proliferation.
  • Inhibition of DNA Synthesis : Resulting in cell cycle disruption and subsequent cytotoxicity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves coupling pyrazole intermediates with tetrahydrofuran carboxylic acid derivatives. Key steps include:

  • Suzuki-Miyaura cross-coupling : To attach the 2-methoxyphenyl group to the pyrazole ring under palladium catalysis .
  • Chiral resolution : Use chiral auxiliaries or chromatography to isolate the (2S,3S) stereoisomers. Techniques like chiral HPLC or enzymatic resolution are critical for enantiomeric purity .
  • Optimization : Adjust reaction temperature (e.g., 60–80°C for coupling), solvent polarity (THF or DMF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to improve yield .

Q. How should researchers characterize the purity and stereochemical configuration of this compound?

  • Answer : Combine analytical techniques:

  • HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>98%) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 331.39) and fragmentation patterns .
  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H and 13^{13}C spectra to verify tetrahydrofuran ring conformation and substituent positions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Follow guidelines for pyrazole-carboxylic acid derivatives:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydrofuran ring influence biological activity?

  • Answer : The (2S,3S) configuration enhances binding to target enzymes (e.g., cyclooxygenase-2) due to spatial alignment of the carboxylic acid group and pyrazole moiety. Computational docking studies (e.g., AutoDock Vina) can predict interactions, while X-ray crystallography validates binding modes . Contradictions in activity data may arise from epimerization during storage; monitor via periodic chiral HPLC analysis .

Q. What strategies resolve contradictory data in pharmacological assays involving this compound?

  • Answer : Address variability via:

  • Dose-response standardization : Use fixed concentrations (e.g., 1–100 µM) across assays to minimize batch-to-batch differences .
  • Matrix controls : Account for solvent effects (e.g., DMSO cytotoxicity) by including vehicle-only controls in cell-based assays .
  • Metabolic stability testing : Incubate with liver microsomes to identify degradation products that may skew IC₅₀ values .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Answer : Apply in silico tools:

  • ADMET prediction : Use SwissADME to optimize logP (target <3) and polar surface area (>80 Ų) for enhanced solubility .
  • QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with antibacterial activity .
  • Molecular dynamics : Simulate blood-brain barrier penetration by analyzing hydrogen bonding with lipid bilayers .

Q. What experimental designs mitigate limitations in stability studies for this compound?

  • Answer : To address degradation:

  • Temperature control : Store samples at –80°C under inert gas (argon) to prevent oxidation .
  • Forced degradation : Expose to UV light, acidic/alkaline conditions, and heat to identify degradation pathways via LC-MS .
  • Stabilizers : Add antioxidants (e.g., BHT) to formulations for in vivo studies .

Methodological Resources

  • Stereochemical Analysis : X-ray crystallography (e.g., Bruker D8 Venture) for absolute configuration determination .
  • Biological Assays : Use in vitro kinase inhibition assays (e.g., EGFR-TK) with ATP-concentration-matched controls .
  • Spectral Data : Reference 1^1H NMR (CDCl₃, δ 7.2–7.4 ppm for aromatic protons) and IR (C=O stretch at 1700–1720 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.